![molecular formula C14H10N4O6 B3842946 3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842946.png)
3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
Vue d'ensemble
Description
3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide, commonly known as NBBC, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of NBBC involves the inhibition of PTPs and MMPs. PTPs play a crucial role in cellular signaling pathways by removing phosphate groups from proteins. Inhibition of PTPs by NBBC leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. MMPs are involved in the breakdown of extracellular matrix components, which is necessary for various physiological processes. Inhibition of MMPs by NBBC can affect tissue remodeling and wound healing.
Biochemical and Physiological Effects:
NBBC has been shown to have various biochemical and physiological effects. Inhibition of PTPs by NBBC can affect cellular signaling pathways, leading to changes in gene expression and cellular functions. Inhibition of MMPs by NBBC can affect tissue remodeling and wound healing. NBBC has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
NBBC has several advantages for lab experiments. It is a potent inhibitor of PTPs and MMPs, making it an ideal tool for studying cellular signaling pathways and tissue remodeling. NBBC is also stable and can be easily synthesized using various methods. However, NBBC has some limitations. It can be toxic at high concentrations, and its effects on other enzymes and cellular processes are not well understood.
Orientations Futures
There are several future directions for NBBC research. One area of interest is the development of NBBC analogs with improved potency and selectivity. Another area of interest is the identification of new targets for NBBC inhibition. NBBC has also shown potential for the treatment of various diseases, including cancer and inflammatory disorders. Future research will focus on the development of NBBC-based therapies for these diseases.
In conclusion, NBBC is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit the activity of PTPs and MMPs makes it an ideal tool for studying cellular signaling pathways and tissue remodeling. NBBC has several advantages for lab experiments, but its limitations must also be considered. Future research will focus on the development of NBBC analogs and therapies for various diseases.
Applications De Recherche Scientifique
NBBC has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. NBBC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c15-13(10-2-1-3-12(8-10)18(22)23)16-24-14(19)9-4-6-11(7-5-9)17(20)21/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLIZQNYHTKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



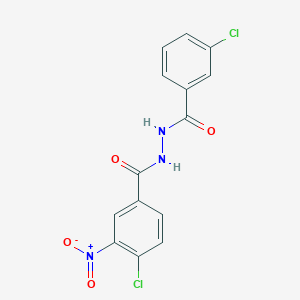
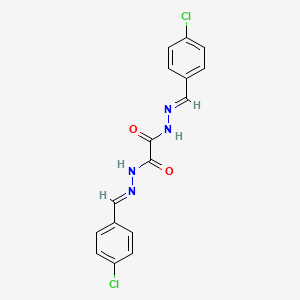
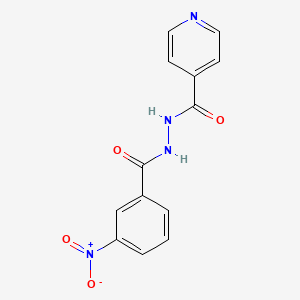


![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)
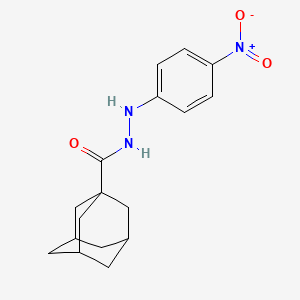

![(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3842906.png)
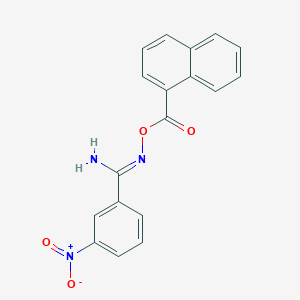
![4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3842917.png)

![2-amino-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842936.png)
![N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide](/img/structure/B3842947.png)